2-(6-Fluoropyridin-2-YL)ethan-1-OL
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Overview
Description
2-(6-Fluoropyridin-2-YL)ethan-1-OL is an organic compound that belongs to the class of fluoropyridines It is characterized by the presence of a fluorine atom attached to the pyridine ring, which significantly influences its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoropyridin-2-YL)ethan-1-OL typically involves the introduction of a fluorine atom into the pyridine ring followed by the addition of an ethan-1-OL group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring. The reaction is usually carried out under mild conditions to prevent over-fluorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the control over reaction conditions and improve the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoropyridin-2-YL)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(6-Fluoropyridin-2-YL)ethanal.
Reduction: Formation of 2-(6-Fluoropyridin-2-YL)ethane.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-(6-Fluoropyridin-2-YL)ethan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential use in drug development due to its unique pharmacological properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-Fluoropyridin-2-YL)ethan-1-OL involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable tool in medicinal chemistry and drug discovery .
Comparison with Similar Compounds
Similar Compounds
2-(6-Fluoropyridin-3-YL)ethan-1-OL: Similar structure but with the fluorine atom at a different position on the pyridine ring.
2-(6-Fluoropyridin-4-YL)ethan-1-OL: Another positional isomer with distinct chemical properties.
Uniqueness
2-(6-Fluoropyridin-2-YL)ethan-1-OL is unique due to the specific positioning of the fluorine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Biological Activity
2-(6-Fluoropyridin-2-YL)ethan-1-OL is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a pyridine ring substituted with a fluorine atom and an alcohol functional group. This compound's biological activity is influenced by its electronic properties, making it a candidate for various pharmacological applications.
- Molecular Formula : C₇H₈FNO
- Molecular Weight : Approximately 143.15 g/mol
- Structure : The compound exhibits a six-membered pyridine ring with a hydroxyl group at the 2-position and a fluorine atom at the 6-position, contributing to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes or proteins, potentially altering their activity and stability.
- Electronic Effects : The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which may improve its pharmacokinetic properties.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, fluorinated pyridines have been studied for their efficacy against various bacterial strains, including Mycobacterium tuberculosis. The incorporation of the fluorine atom may enhance the binding affinity to bacterial targets, leading to increased potency .
Anticancer Activity
The antiproliferative effects of related compounds have been documented against several cancer cell lines, including breast, colon, and lung cancers. Studies suggest that fluorinated derivatives can inhibit cell growth through various mechanisms, including modulation of apoptosis pathways and interference with DNA synthesis .
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various fluorinated compounds, including this compound. The results indicated a Minimum Inhibitory Concentration (MIC) ranging from 0.2 to 1.5 µg/mL against Mycobacterium tuberculosis, suggesting strong potential for further development as an anti-tubercular agent .
Case Study 2: Anticancer Activity
In vitro studies on derivatives of this compound showed promising results against lung cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells through caspase activation pathways .
Properties
IUPAC Name |
2-(6-fluoropyridin-2-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMBQPIAWYACLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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